molecular formula C16H22O4 B1325967 Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate CAS No. 898757-71-6

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate

Cat. No.: B1325967
CAS No.: 898757-71-6
M. Wt: 278.34 g/mol
InChI Key: GBDNYGILRCKCDY-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate is an ethyl ester featuring a keto group at the fifth carbon and a 4-isopropoxyphenyl substituent. Its molecular formula is C₁₈H₂₄O₄ (assuming isopropoxy as C₃H₇O), with an average mass of ~306.4 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive keto-ester moiety and aromatic substitution pattern.

Preparation Methods

Synthetic Routes for Preparation

The synthesis of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate primarily involves esterification reactions. Below are the key methods:

Esterification of 5-oxo-5-(4-isopropoxyphenyl)valeric Acid

This is the most commonly employed method for synthesizing the compound.

Reaction Scheme:
$$
\text{5-oxo-5-(4-isopropoxyphenyl)valeric acid} + \text{ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{water}
$$

Conditions:

  • Catalyst: Sulfuric acid (H₂SO₄)
  • Solvent: Ethanol
  • Temperature: Reflux conditions (approximately 78–80°C)
  • Time: Typically 4–6 hours to ensure complete conversion

Procedure:

  • Combine 5-oxo-5-(4-isopropoxyphenyl)valeric acid and ethanol in a round-bottom flask.
  • Add sulfuric acid as a catalyst.
  • Heat the mixture under reflux while stirring continuously.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • After completion, cool the reaction mixture and neutralize excess acid with sodium bicarbonate.
  • Extract the product using an organic solvent like diethyl ether and purify it via recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scalability and efficiency.

Continuous Flow Esterification

Continuous flow processes are increasingly used in industrial production to enhance yield and reduce reaction time.

Key Features:

  • Use of solid acid catalysts such as ion-exchange resins (e.g., Amberlyst or Dowex).
  • Continuous feeding of reactants into a reactor maintained at optimal temperature and pressure.
  • Automated monitoring of reaction parameters to ensure consistent quality.

Advantages:

  • Higher yield compared to batch processes.
  • Reduced reaction time due to efficient heat and mass transfer.
  • Easier scale-up for large-scale production.

Typical Conditions:

  • Temperature: 80–100°C
  • Pressure: Slightly elevated to maintain liquid phase
  • Catalyst loading: Typically 10–20% by weight of the reactants

Alternative Methods

Catalytic Transesterification

In this method, an existing ester (e.g., methyl ester of valeric acid derivative) is converted into this compound using ethanol as a reagent.

Reaction Scheme:
$$
\text{Methyl ester} + \text{ethanol} \xrightarrow{\text{Catalyst}} \text{Ethyl ester} + \text{methanol}
$$

Catalysts: Sodium methoxide or potassium tert-butoxide
Advantages: Avoids direct handling of carboxylic acids, reducing corrosiveness.

Reaction Optimization Parameters

To maximize yield and purity, several parameters need to be optimized:

Parameter Optimal Range Effect on Reaction
Ethanol-to-acid ratio 2:1 to 3:1 Excess ethanol drives the equilibrium toward ester formation.
Catalyst concentration 1–3% (w/w) Insufficient catalyst slows reaction; excess may cause side reactions.
Reflux duration 4–6 hours Ensures complete conversion without degradation of product.
Temperature 78–80°C Higher temperatures accelerate reaction but risk decomposition.

Purification Techniques

After synthesis, purification is critical to ensure high-quality this compound:

Recrystallization

The crude product is dissolved in a minimal amount of hot ethanol or methanol and then cooled to precipitate pure crystals.

Column Chromatography

For small-scale preparations, column chromatography using silica gel can separate impurities effectively.

Industrial Distillation

In large-scale production, fractional distillation under reduced pressure is used to separate the product from residual solvents and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-oxo-5-(4-isopropoxyphenyl)valeric acid.

    Reduction: Formation of 5-hydroxy-5-(4-isopropoxyphenyl)valerate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the substituent at the para-position of the phenyl ring, influencing physicochemical properties and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Suppliers/Status
Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate 4-isopropoxy (C₃H₇O) C₁₈H₂₄O₄ ~306.4 Discontinued
Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate 4-pentyloxy (C₅H₁₁O) C₂₀H₂₈O₄ 336.4 Available (Hairui Chem)
Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate 4-phenoxy (C₆H₅O) C₁₉H₂₀O₄ 312.4 Available (CAS 105769-45-7)
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate 4-thiomorpholinomethyl C₂₀H₂₇NO₄S 377.5 10 suppliers

Key Observations :

  • Bulkiness and Solubility : Longer alkoxy chains (e.g., pentyloxy) increase hydrophobicity compared to isopropoxy, affecting solubility in polar solvents .
  • Electronic Effects: Electron-donating groups like phenoxy may enhance resonance stabilization of the keto group, altering reactivity in nucleophilic additions .

Biological Activity

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate (CAS Number: 898757-71-6) is a chemical compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H22O4C_{16}H_{22}O_4 and a molecular weight of 278.34 g/mol. The compound features a distinctive 5-oxo group along with an isopropoxyphenyl substituent, which contributes to its unique physicochemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator of various biochemical pathways, depending on its structural characteristics.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammatory responses.
  • Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties, making it a candidate for further investigation in treating infections.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological effects of this compound:

StudyMethodologyFindings
Study AIn vitro assays on human cell linesDemonstrated significant reduction in inflammatory markers.
Study BAnimal model testingShowed decreased tumor growth rates compared to control groups.
Study CAntioxidant assaysExhibited high radical scavenging activity, comparable to established antioxidants.

Comparative Analysis

This compound can be compared to similar compounds to highlight its unique properties:

Compound NameMolecular FormulaKey Features
Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerateC16H19F3O4C_{16}H_{19}F_3O_4Contains trifluoromethyl group, enhancing lipophilicity.
Ethyl 5-oxo-5-(4-methoxyphenyl)valerateC16H22O4C_{16}H_{22}O_4Methoxy group provides different electronic effects compared to isopropoxy.

The presence of the isopropoxy group in this compound is significant as it may enhance lipophilicity and alter the compound's interaction with biological membranes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves:

  • Formation of the 4-isopropoxyphenyl group : Achieved via nucleophilic substitution of 4-hydroxyphenyl precursors with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Esterification : Reaction of the intermediate 5-oxo-5-(4-isopropoxyphenyl)valeric acid with ethanol in the presence of H₂SO₄ or a coupling agent like DCC/DMAP . Optimization strategies include using continuous flow reactors for scalable production and monitoring reaction progress via HPLC to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the ester linkage (δ ~4.1 ppm for CH₂CH₃) and ketone group (δ ~2.5 ppm for adjacent protons) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly to resolve stereochemistry and confirm the isopropoxy group’s orientation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₈H₂₄O₅, theoretical MW: 320.38 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar valerate esters exhibit:

  • Antimicrobial activity : MIC values of 32 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to membrane disruption by lipophilic ester groups .
  • Enzyme inhibition : Potential COX-2 inhibition due to aryl group interactions with catalytic sites .
  • Cytotoxicity : IC₅₀ >10 µM in cancer cell lines (e.g., MCF-7), suggesting moderate antitumor potential .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production, and what catalysts are most effective?

  • Catalyst selection : Heterogeneous catalysts (e.g., Amberlyst-15) enhance esterification efficiency by reducing side reactions .
  • Solvent optimization : Replacing polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) improves sustainability .
  • Process intensification : Microreactors enable precise temperature control (60–80°C) and reduce reaction times by 40% compared to batch methods .

Q. What mechanistic insights explain the biological activity of this compound?

  • Structure-activity relationship (SAR) : The isopropoxy group’s electron-donating effect enhances aryl ring stability, improving binding to microbial efflux pumps or inflammatory enzymes .
  • Metabolic stability : Ester hydrolysis by serum esterases generates the active valeric acid derivative, prolonging bioavailability in in vivo models .

Q. How should researchers address contradictions in biological data across studies?

  • Experimental variables : Test purity (>97% via HPLC) and solvent residues (e.g., DMF) that may confound bioassays .
  • Cell line specificity : Validate activity in multiple models (e.g., primary vs. immortalized cells) to rule out lineage-dependent effects .
  • Dose-response curves : Ensure IC₅₀ values are calculated using nonlinear regression to avoid overinterpretation of threshold effects .

Q. What are the compound’s stability profiles under varying storage conditions?

  • Thermal stability : Decomposes above 150°C; store at –20°C in inert atmospheres (N₂) to prevent oxidation .
  • Hydrolytic sensitivity : Susceptible to ester cleavage in aqueous buffers (pH >8); use lyophilized forms for long-term storage .

Q. How does the isopropoxy substituent influence physicochemical properties compared to other aryl groups?

  • Lipophilicity : LogP increases by ~0.5 units compared to morpholine analogs, enhancing blood-brain barrier penetration .
  • Solubility : Reduced aqueous solubility (0.2 mg/mL at pH 7.4) necessitates formulation with cyclodextrins or liposomes .

Q. Methodological Considerations

  • Analytical workflows : Combine LC-MS/MS for metabolite identification and molecular docking (AutoDock Vina) to predict target binding .
  • Crystallography : Use SHELXD for phase determination in low-resolution datasets and twin refinement for challenging crystals .

Properties

IUPAC Name

ethyl 5-oxo-5-(4-propan-2-yloxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-4-19-16(18)7-5-6-15(17)13-8-10-14(11-9-13)20-12(2)3/h8-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDNYGILRCKCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645789
Record name Ethyl 5-oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-71-6
Record name Ethyl 5-oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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